Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a furan ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling with piperidine derivatives. Common synthetic methods include:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Free Radical Cyclization: This method is used to construct complex benzofuran derivatives through a unique free radical cyclization cascade.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and treating arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Benzofuran Derivatives: Compounds with similar benzofuran core structures but different substituents.
Uniqueness
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran, furan, and piperidine rings, which confer distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug development .
Biological Activity
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzofuran ring, a furan ring, and a piperidine moiety. Its molecular formula is C19H19NO5S with a molecular weight of 373.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H19NO5S |
Molecular Weight | 373.4 g/mol |
CAS Number | 1448056-87-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The synthesis starts with the preparation of benzofuran and furan intermediates.
- Sulfonylation : These intermediates undergo sulfonylation to introduce the sulfonyl group.
- Coupling with Piperidine : The final step involves coupling with piperidine derivatives.
Microwave-Assisted Synthesis is commonly employed to enhance yields and reduce reaction times, while Free Radical Cyclization methods are used to construct complex derivatives efficiently.
Antimicrobial and Antiviral Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial and antiviral activities. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing profound antimycobacterial activity with IC90 values below 0.60 μM . Additionally, derivatives containing the benzofuran scaffold have been reported to possess antiviral properties against various viral infections .
Anticancer Activity
Benzofuran derivatives have been explored for their anticancer potential . In vitro studies demonstrated that specific compounds derived from benzofuran exhibited cytotoxic effects against human cancer cell lines, such as ovarian cancer cells (A2780), with IC50 values ranging from 11 to 12 μM for the most active compounds . The mechanism often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, which can lead to therapeutic effects.
- Ion Channel Modulation : It has been suggested that the compound can modulate sodium ion channels, potentially reducing conduction velocity in myocardial tissues, which may be beneficial in treating arrhythmias.
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various benzofuran derivatives for their ability to inhibit M. tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity against resistant strains .
- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer properties of benzofuran derivatives against different cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through ROS generation and phosphatidylserine exposure .
- Comparative Studies : Comparative analyses with similar compounds like benzothiophene derivatives showed that while both classes share structural similarities, benzofuran derivatives exhibited distinct biological profiles, particularly in antimicrobial efficacy .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-19(18-12-14-4-1-2-6-17(14)25-18)20-9-7-16(8-10-20)26(22,23)13-15-5-3-11-24-15/h1-6,11-12,16H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVXPDZFLRRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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